[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid
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Overview
Description
The compound “[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid” is a complex organic molecule that features multiple stereocenters and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of functional groups. Typical synthetic routes may include:
Formation of the Core Structure: This could involve cyclization reactions to form the benzofuro[3,2-e]isoquinoline core.
Introduction of Functional Groups: Hydroxylation, methylation, and acetylation reactions to introduce the hydroxy, methyl, and acetate groups, respectively.
Sulfamic Acid Addition: The final step may involve the addition of sulfamic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: It may serve as a catalyst or catalyst precursor in various organic reactions.
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.
Enzyme Inhibition: It could act as an inhibitor for specific enzymes.
Medicine
Pharmaceuticals: Potential use in the development of new drugs for treating various diseases.
Diagnostics: It may be used in diagnostic assays.
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
Chemical Manufacturing: It may serve as a building block for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing chemical reactions that alter its structure and function.
Comparison with Similar Compounds
Similar Compounds
Morphine Derivatives: Compounds with similar core structures but different functional groups.
Isoquinoline Alkaloids: Naturally occurring compounds with related structures.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24N2O7S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid |
InChI |
InChI=1S/C19H21NO4.H3NO3S/c1-10(21)23-15-6-3-11-9-13-12-4-5-14(22)18-19(12,7-8-20(13)2)16(11)17(15)24-18;1-5(2,3)4/h3-6,12-14,18,22H,7-9H2,1-2H3;(H3,1,2,3,4)/t12-,13+,14-,18-,19-;/m0./s1 |
InChI Key |
VRPTXKAHDADGPA-YZZSNFJZSA-N |
Isomeric SMILES |
CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.NS(=O)(=O)O |
Canonical SMILES |
CC(=O)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.NS(=O)(=O)O |
Origin of Product |
United States |
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